2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyrone rings. The compound also features a benzyl group, a chloro substituent, and an oxolan-2-ylmethyl group, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl and Chloro Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the chloro substituent can be added through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the nucleophilic substitution of the chromen derivative with an oxolan-2-ylmethyl halide under basic conditions.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of the benzyl and chloro substituents, which may confer specific biological activities and chemical reactivity. The oxolan-2-ylmethyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C24H24ClNO5 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H24ClNO5/c1-15-18-11-20(25)22(30-14-23(27)26-13-17-8-5-9-29-17)12-21(18)31-24(28)19(15)10-16-6-3-2-4-7-16/h2-4,6-7,11-12,17H,5,8-10,13-14H2,1H3,(H,26,27) |
InChI Key |
LQUDAPAJDQEAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3CCCO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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